molecular formula C4H6F3NO B154881 N-Ethyl-2,2,2-trifluoroacetamide CAS No. 1682-66-2

N-Ethyl-2,2,2-trifluoroacetamide

Cat. No. B154881
CAS RN: 1682-66-2
M. Wt: 141.09 g/mol
InChI Key: SVEZGQGDAZLHQG-UHFFFAOYSA-N
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Description

N-Ethyl-2,2,2-trifluoroacetamide is a chemical compound that is related to the broader class of trifluoroacetamides. These compounds are characterized by the presence of a trifluoroacetyl group attached to an amide nitrogen. The trifluoroacetamide moiety is a significant functional group in medicinal chemistry due to its lipophilicity and electronic properties, which can enhance the biological activity of pharmaceuticals.

Synthesis Analysis

The synthesis of trifluoroacetamide derivatives can be achieved through various methods. For instance, the reaction of ethyl 3-(o-trifluoroacetamidoaryl)-1-propargylic carbonates with primary or secondary amines in the presence of a palladium catalyst and carbon monoxide provides access to free-NH indole 2-acetamides, which are structurally related to N-Ethyl-2,2,2-trifluoroacetamide . Additionally, a method for synthesizing N-(Indolyl)trifluoroacetamides involves the reaction of aminoindoles with the ethyl ester of trifluoroacetic acid, demonstrating the versatility of trifluoroacetamide synthesis .

Molecular Structure Analysis

The molecular structure of trifluoroacetamide derivatives is characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon of the amide. This group significantly influences the electronic properties of the molecule. For example, in the case of N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, the silicon atom is pentacoordinate, and the internal coordination of the O → Si bond is retained in certain adducts . This structural feature may be indicative of the behavior of similar trifluoroacetamide compounds.

Chemical Reactions Analysis

Trifluoroacetamide derivatives participate in various chemical reactions. The dynamic stereochemistry of such compounds can be explored using NMR spectroscopy, revealing information about permutational isomerization and the mechanisms of reaction. For example, the activation barriers for permutational isomerization of certain trifluorides are in the range of 9.5–10 kcal mol⁻¹, suggesting a non-dissociative mechanism involving a turnstile rotation .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetamides are influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity to the molecule, which can affect its reactivity and interaction with biological targets. The presence of the trifluoromethyl group also increases the lipophilicity of the compound, potentially enhancing its ability to penetrate biological membranes .

Relevant Case Studies

Trifluoroacetamide derivatives have been evaluated for their antimicrobial activity. For instance, N-(Indolyl)trifluoroacetamides have been screened against various standard strains of bacteria, demonstrating antimicrobial activity comparable to dioksidin, a widely used antimicrobial drug . This highlights the potential of trifluoroacetamide derivatives in the development of new antimicrobial agents.

Scientific Research Applications

  • Chemical Analysis and Diagnosis : N-Ethyl-2,2,2-trifluoroacetamide is used in the analysis of biological samples. For instance, in a study on the detection of chronic alcohol consumption, this compound was used as part of a method to detect and quantify ethyl-glucuronide in hair samples (Jurado et al., 2004).

  • Catalysis and Organic Synthesis : It plays a role in organic synthesis, particularly in the N-formylation of amines. A research paper describes its use in copper-catalyzed N-formylation, demonstrating its versatility in synthesizing a range of primary, secondary, and cyclic arylamines (Li et al., 2018).

  • Antimicrobial Applications : N-Ethyl-2,2,2-trifluoroacetamide is used in the synthesis of compounds with potential antimicrobial activity. For instance, a study on the synthesis of N-(Indolyl)trifluoroacetamides shows its efficacy against various standard strains of bacteria (Stepanenko et al., 2019).

  • Material Science : This compound is involved in the study of reactions with alkenes and dienes, contributing to the development of new materials and chemical processes (Shainyan et al., 2015).

  • Pharmaceutical Research : It's also used in pharmaceutical research, such as in the synthesis of cyclic imides, which are important in various drug development processes (Flaih et al., 1999).

Safety And Hazards

N-Ethyl-2,2,2-trifluoroacetamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment is recommended when handling this compound .

properties

IUPAC Name

N-ethyl-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZGQGDAZLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301734
Record name N-Ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-2,2,2-trifluoroacetamide

CAS RN

1682-66-2
Record name N-Ethyl-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1682-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-ethyl-2,2,2-trifluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Funabiki, K Yagi, M Ueta, M Nakajima… - … A European Journal, 2016 - Wiley Online Library
Highly thermo‐ and photostable, near‐infrared‐absorbing heptamethine cyanine dyes were achieved with the use of fluorine‐containing components. In particular, one prepared …
H Li, HC Xia, FY Nie, QH Song - The Journal of Organic Chemistry, 2021 - ACS Publications
A facile and effective synthesis of 2-chloromethylpyridines was developed by a one-pot reaction of 2-alkylpyridin-N-oxides and triphosgene at room temperature. As starting materials, N-…
Number of citations: 4 pubs.acs.org
AY Skoblov, MV Vichuzhanin, VM Farzan… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel N-TFA-protected carboxyrhodamine 6G (R6G) phosphoramidite was synthesized for use in an automated DNA synthesis to prepare 5′-labeled oligonucleotides. Deprotection …
Number of citations: 7 www.sciencedirect.com
N Yoo, JY Lim, SH Kim, D Kim, JY Jaung, W Lee - Dyes and Pigments, 2023 - Elsevier
Novel cyanine dyes were designed and synthesized for use in high-resolution OLED red color filters suitable for virtual/augmented reality applications. To enhance stability and …
Number of citations: 0 www.sciencedirect.com
C Cl - Springer
This document is part of Subvolume D3 ‘Index of Substances for Volumes II/4, II/6, II/14, and II/19’ of Volume 19 ‘Molecular Constants’ of Landolt-Börnstein - Group II Molecules and …
Number of citations: 0 link.springer.com
PP CN - HNO - Springer
Number of citations: 2
ЮЛ ЧЕН - 2004 - elibrary.ru
(56) Список документов, цитированных в отчете о поиске: SU 858568 A, 23.08. 1981. SU 449050 A, 18.07. 1975. SU 1470192 А3, 30.03. 1989. SU 1270150 А, 29.02. 1988. SU …
Number of citations: 0 elibrary.ru

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